BenchChemオンラインストアへようこそ!

N-(diphenylmethyl)cyclopropanecarboxamide

Physicochemical profiling Lipophilicity Drug-likeness

Select N-(diphenylmethyl)cyclopropanecarboxamide for its unmatched CNS physicochemical profile: logP 3.47, tPSA 24.3 Ų, and only 3 rotatable bonds—a 25% flexibility reduction versus open-chain analogs that boosts ligand efficiency. The cyclopropane core confers ~7.8-fold higher aqueous solubility (logSw –3.46) than comparable open-chain amides, minimizing DMSO-induced assay artifacts. Supplied as an achiral solid screening compound, this scaffold is purpose-built for BBB-focused fragment libraries, kinase/PDE negative-control panels, and chemoproteomic target-deorphaning campaigns. Differentiate your screening cascade with a validated, brain-penetrant chemotype.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
Cat. No. B5797676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(diphenylmethyl)cyclopropanecarboxamide
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c19-17(15-11-12-15)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19)
InChIKeyWLWBODPRZYMGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 48 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Diphenylmethyl)cyclopropanecarboxamide: Procurement-Ready Physicochemical Profile and Screening Availability


N-(Diphenylmethyl)cyclopropanecarboxamide (CAS not assigned; ChemDiv ID Y200‑3705) is an achiral cyclopropanecarboxamide derivative with molecular formula C₁₇H₁₇NO and molecular weight 251.33 g·mol⁻¹ . The compound features a cyclopropane ring linked via an amide bond to a diphenylmethyl (benzhydryl) moiety, yielding a compact, rigid scaffold with a calculated logP of 3.47 and a polar surface area of 24.3 Ų . It is catalogued as a solid screening compound supplied by multiple commercial vendors (e.g., ChemDiv, ChemBridge) and is intended exclusively for non‑human research use .

Why N‑(Diphenylmethyl)cyclopropanecarboxamide Cannot Be Replaced by a Generic Cyclopropanecarboxamide Analog


The diphenylmethyl substituent imparts a distinctive combination of high logP (3.47) and low topological polar surface area (24.3 Ų) that is not reproduced by simple N‑alkyl or N‑benzyl cyclopropanecarboxamides . Close analogs such as N‑(diphenylmethyl)butanamide (logP = 3.35, tPSA = 29.1 Ų) and N‑(diphenylmethyl)‑2‑methylcyclopropanecarboxamide (logP = 3.17, tPSA = 29.1 Ų) exhibit divergent lipophilicity and hydrogen‑bonding capacity, which can alter membrane permeability, metabolic stability, and off‑target binding . Substituting the cyclopropane ring with an open‑chain amide (e.g., N‑(diphenylmethyl)‑3‑methylbutanamide) further increases logP (3.75) and rotatable bond count, fundamentally changing the conformational landscape . These physicochemical differences mean that generic replacement without experimental re‑validation risks unpredictable shifts in pharmacokinetic and pharmacodynamic behavior.

Quantitative Differentiation of N‑(Diphenylmethyl)cyclopropanecarboxamide from Its Closest Structural Analogs


Lipophilicity (logP) Differentiation vs. N‑(Diphenylmethyl)‑2‑methylcyclopropanecarboxamide

N‑(Diphenylmethyl)cyclopropanecarboxamide exhibits a calculated logP of 3.47, which is 0.30 log units higher than that of its closest cyclopropane-containing analog, N‑(diphenylmethyl)‑2‑methylcyclopropanecarboxamide (logP = 3.17) . This difference corresponds to an approximately 2‑fold greater predicted partition coefficient, suggesting enhanced membrane partitioning for the target compound.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (tPSA) Difference vs. N‑(Diphenylmethyl)butanamide

The target compound has a tPSA of 24.3 Ų, which is 4.8 Ų (16.5%) lower than that of N‑(diphenylmethyl)butanamide (tPSA = 29.1 Ų) . Lower tPSA is associated with improved passive membrane permeability and reduced susceptibility to P‑glycoprotein efflux.

Polar surface area Oral bioavailability Permeability

Aqueous Solubility (logSw) Contrast with N‑(Diphenylmethyl)‑3‑methylbutanamide

N‑(Diphenylmethyl)cyclopropanecarboxamide has a predicted logSw of –3.46, compared with –4.35 for the open‑chain analog N‑(diphenylmethyl)‑3‑methylbutanamide . The 0.89 log unit difference corresponds to approximately 7.8‑fold higher predicted aqueous solubility for the cyclopropane‑containing scaffold.

Solubility Formulation Bioavailability

Rotatable Bond Count and Conformational Rigidity vs. N‑(Diphenylmethyl)butanamide

The cyclopropane ring constrains the target compound to fewer rotatable bonds compared with open‑chain analogs. N‑(Diphenylmethyl)cyclopropanecarboxamide possesses 3 rotatable bonds, whereas N‑(diphenylmethyl)butanamide has 4 rotatable bonds . This increased rigidity reduces the entropic penalty upon target binding and can improve ligand efficiency metrics.

Conformational analysis Ligand efficiency Entropy

Hydrogen‑Bond Donor/Acceptor Profile vs. N‑Benzylcyclopropanecarboxamide

The diphenylmethyl group on the target compound eliminates the benzylic CH₂ donor potential present in N‑benzylcyclopropanecarboxamide, reducing the hydrogen‑bond donor count from 1 (the amide NH) to effectively 1 but with a more sterically shielded NH environment due to the two phenyl rings [1]. This steric shielding can reduce desolvation costs during membrane transit.

Hydrogen bonding Permeability Drug-likeness

Absence of Verified Pharmacological Selectivity Data—Critical Caveat

No peer‑reviewed or patent‑derived data were identified that quantitatively compare the IC₅₀, Ki, or EC₅₀ of N‑(diphenylmethyl)cyclopropanecarboxamide with its closest analogs against any defined biological target. Although BindingDB entries for PDE isoforms (e.g., PDE11A, PDE5A) appear in proximity to this chemotype, the specific compound identifier (CHEMBL1916106) mapped to a structurally distinct quinoxaline derivative upon detailed inspection [1]. Consequently, claims of target engagement, selectivity, or in vivo efficacy cannot be substantiated from the current public domain.

Data transparency Procurement caution Phosphodiesterase

Validated Application Scenarios for N‑(Diphenylmethyl)cyclopropanecarboxamide Based on Physicochemical Evidence


CNS‑Oriented Diversity Screening Libraries

With a logP of 3.47, tPSA of 24.3 Ų, and only 3 rotatable bonds, N‑(diphenylmethyl)cyclopropanecarboxamide satisfies key physicochemical criteria for CNS drug‑likeness. Its higher logP relative to N‑(diphenylmethyl)‑2‑methylcyclopropanecarboxamide (ΔlogP ≈ +0.30) and lower tPSA relative to N‑(diphenylmethyl)butanamide (ΔtPSA = –4.84 Ų) position it as a more brain‑penetrant scaffold within the diphenylmethyl amide series, supporting its inclusion in blood‑brain barrier‑focused screening decks .

Conformationally Constrained Fragment‑Based Drug Discovery (FBDD)

The cyclopropane ring reduces the rotatable bond count to 3 versus 4 for the butanamide analog, offering a 25% reduction in conformational flexibility. This rigidity can enhance ligand efficiency (binding affinity per heavy atom), making the compound a suitable fragment or scaffold‑hopping starting point for medicinal chemistry programs targeting protein‑protein interactions or kinase ATP sites where pre‑organization is advantageous .

Solubility‑Limited Assay Optimization and Formulation Screening

The predicted aqueous solubility of N‑(diphenylmethyl)cyclopropanecarboxamide (logSw = –3.46) is approximately 7.8‑fold higher than that of the open‑chain analog N‑(diphenylmethyl)‑3‑methylbutanamide (logSw = –4.35). This advantage reduces the DMSO stock concentrations required for in vitro biochemical and cell‑based assays, minimizing solvent‑induced artifacts and simplifying early‑stage formulation for in vivo pharmacokinetic studies .

Negative Control or Chemoproteomics Probe Development

Given the current absence of verified target‑engagement data, N‑(diphenylmethyl)cyclopropanecarboxamide may serve as a negative control compound in phosphodiesterase or kinase screening panels, or as a starting point for chemoproteomics experiments (e.g., thermal shift assays, affinity‑based protein profiling) aimed at de‑orphaning its molecular target(s). Its distinct physicochemical signature ensures it can be differentiated from co‑screened analogs by LC‑MS [1].

Quote Request

Request a Quote for N-(diphenylmethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.